molecular formula C7H10O3 B13426243 (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one

(R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one

Cat. No.: B13426243
M. Wt: 142.15 g/mol
InChI Key: TWJYJKOEWGZNIB-RXMQYKEDSA-N
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Description

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct chemical properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids.

Industrial Production Methods

In industrial settings, the production of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and lactones, such as:

  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 5,6-Dihydro-4-methoxy-2H-pyran-2-one

Uniqueness

®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2R)-4-methoxy-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O3/c1-5-3-6(9-2)4-7(8)10-5/h4-5H,3H2,1-2H3/t5-/m1/s1

InChI Key

TWJYJKOEWGZNIB-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC(=CC(=O)O1)OC

Canonical SMILES

CC1CC(=CC(=O)O1)OC

Origin of Product

United States

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